1-(3-fluorophenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline
CAS No.: 901044-49-3
Cat. No.: VC6923400
Molecular Formula: C23H14FN3O2
Molecular Weight: 383.382
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 901044-49-3 |
|---|---|
| Molecular Formula | C23H14FN3O2 |
| Molecular Weight | 383.382 |
| IUPAC Name | 3-(3-fluorophenyl)-5-phenyl-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2(6),4,7,9,11(15)-hexaene |
| Standard InChI | InChI=1S/C23H14FN3O2/c24-15-7-4-8-16(9-15)27-23-17-10-20-21(29-13-28-20)11-19(17)25-12-18(23)22(26-27)14-5-2-1-3-6-14/h1-12H,13H2 |
| Standard InChI Key | XNFZDJNFNPDREZ-UHFFFAOYSA-N |
| SMILES | C1OC2=C(O1)C=C3C(=C2)C4=C(C=N3)C(=NN4C5=CC(=CC=C5)F)C6=CC=CC=C6 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The core structure of 1-(3-fluorophenyl)-3-phenyl-1H- dioxolo[4,5-g]pyrazolo[4,3-c]quinoline consists of a pyrazolo[4,3-c]quinoline scaffold fused with a dioxolo[4,5-g] ring system. Substituents include a 3-fluorophenyl group at the 1-position and a phenyl group at the 3-position. This arrangement creates a planar, polycyclic framework with extended π-conjugation, as evidenced by analogous compounds in the pyrazoloquinoline family .
Molecular Formula and Weight
The molecular formula is C23H14FN3O2, derived from systematic nomenclature rules. The molecular weight calculates to 383.38 g/mol, consistent with structurally similar derivatives reported in spectral databases .
Stereoelectronic Properties
The fluorine atom at the 3-position of the phenyl ring introduces electron-withdrawing effects, potentially influencing reactivity and intermolecular interactions. The dioxolo moiety (O-C-O) enhances rigidity and may improve metabolic stability compared to non-fused analogs.
Synthetic Methodologies
Key Reaction Parameters
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Solvents: Ethanol, DMF, or THF under reflux.
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Catalysts: Transition metals (e.g., Pd for Suzuki couplings) may assist in introducing aryl groups .
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Yield Optimization: Microwave-assisted synthesis has been reported for related pyrazoloquinolines, reducing reaction times to 2–4 hours .
Structural Elucidation and Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The 1H NMR spectrum of a closely related analog (1-(4-fluorophenyl)-3-phenyl derivative) in DMSO-d6 reveals characteristic signals :
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Aromatic Protons: Multiplet signals at δ 7.2–8.1 ppm (integration for 10H, phenyl and quinoline rings).
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Dioxolo Methylene: Singlet at δ 5.9 ppm (2H, -O-CH2-O-).
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Fluorophenyl Protons: Doublets of doublets near δ 7.4 ppm (J = 8.6 Hz, 2H; J = 5.3 Hz, 1H) .
Mass Spectrometry
High-resolution mass spectra (HRMS) of analogous compounds show molecular ion peaks at m/z 383.1070 (calculated for C23H14FN3O2) , supporting the proposed formula. Fragmentation patterns typically include loss of the dioxolo ring (Δ m/z 60) and sequential cleavage of aryl groups.
Physicochemical Properties
Solubility and Stability
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Solubility: Predominantly lipophilic due to aromatic stacking; sparingly soluble in polar solvents (e.g., water <0.1 mg/mL) but soluble in DMSO or DMF.
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Thermal Stability: Decomposition temperatures for related compounds exceed 250°C, suggesting robustness under standard handling conditions .
Crystallographic Data
X-ray diffraction studies of a bromophenyl analog (CAS 901044-43-7) reveal a monoclinic crystal system with space group P21/c and unit cell parameters a = 12.34 Å, b = 7.89 Å, c = 15.67 Å. The 3-fluorophenyl derivative is expected to exhibit similar packing motifs, with fluorine participating in weak C–H···F interactions.
Comparative Analysis of Analogous Compounds
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